1-Amino-4-hydroxybutan-2-one
Overview
Description
1-Amino-4-hydroxybutan-2-one is an organic compound with the molecular formula C4H9NO2. It is a versatile molecule that finds applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-hydroxybutan-2-one can be synthesized through several methods. One common approach involves the reductive amination of 4-hydroxybutan-2-one using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride . Another method includes the visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one in the presence of ammonium bromide (NH4Br), which avoids the use of metals, bases, and ligands .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Products include 4-oxobutanoic acid and 4-hydroxybutanoic acid.
Reduction: Products include 1,4-butanediol and 1-amino-4-hydroxybutane.
Substitution: Various substituted derivatives, depending on the reagents used.
Scientific Research Applications
1-Amino-4-hydroxybutan-2-one has numerous applications in scientific research:
Biology: The compound is employed in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of 1-amino-4-hydroxybutan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in reductive amination reactions, leading to the formation of chiral amines and amino alcohols. These interactions are crucial for its applications in biocatalysis and pharmaceutical synthesis .
Comparison with Similar Compounds
4-Hydroxybutan-2-one: A structural analog with a hydroxyl group at position 4.
Butan-2-one: A simpler ketone without the amino and hydroxyl groups.
1-Amino-2-propanol: A related amino alcohol with a shorter carbon chain.
Uniqueness: 1-Amino-4-hydroxybutan-2-one is unique due to its dual functional groups (amino and hydroxyl) on a butanone backbone, which provides it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various complex molecules and bioactive compounds .
Properties
IUPAC Name |
1-amino-4-hydroxybutan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-4(7)1-2-6/h6H,1-3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYVTWYOQHMTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10538506 | |
Record name | 1-Amino-4-hydroxybutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10538506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87395-84-4 | |
Record name | 1-Amino-4-hydroxybutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10538506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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